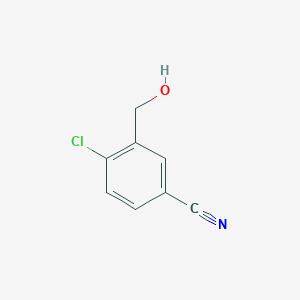

4-Chloro-3-(hydroxymethyl)benzonitrile

Beschreibung

BenchChem offers high-quality 4-Chloro-3-(hydroxymethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-(hydroxymethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-3-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,11H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNIOULVUWBGEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-3-(hydroxymethyl)benzonitrile: A Critical Scaffold for Benzoxaborole Therapeutics

This technical guide details the properties, synthesis, and application of 4-Chloro-3-(hydroxymethyl)benzonitrile (CAS 105191-40-0), a critical scaffold in the development of benzoxaborole-based therapeutics.

CAS Number: 105191-40-0 Formula: C₈H₆ClNO Molecular Weight: 167.59 g/mol

Abstract

4-Chloro-3-(hydroxymethyl)benzonitrile is a high-value halogenated building block used primarily in the synthesis of benzoxaboroles , a class of boron-heterocycles with potent pharmaceutical activities (e.g., PDE4 inhibition, LeuRS inhibition). Its unique substitution pattern—featuring an aryl chloride for metal-catalyzed borylation, a benzylic alcohol for cyclization, and a nitrile for downstream functionalization—makes it an ideal precursor for accessing 5-substituted benzoxaborole cores found in next-generation anti-infective and anti-inflammatory drugs.

Chemical Profile & Properties

This compound serves as a stable, versatile intermediate.[1] The aryl chloride moiety provides a cost-effective alternative to bromo-analogs for Suzuki-Miyaura coupling reactions, though it requires specialized catalytic systems.

| Property | Data |

| Appearance | White to off-white crystalline solid |

| Melting Point | 98–102 °C (Typical) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

| Reactivity | Aryl chloride (Suzuki coupling), Nitrile (Hydrolysis/Reduction), Benzyl alcohol (Oxidation/Protection) |

| Storage | Inert atmosphere, 2–8 °C recommended |

Synthetic Pathways

The synthesis of CAS 105191-40-0 typically proceeds via the functionalization of 4-chloro-3-methylbenzonitrile or the reduction of 4-chloro-3-formylbenzonitrile.

Core Synthesis Workflow

The most scalable route involves the selective reduction of the aldehyde precursor, which preserves the nitrile functionality.

Figure 1: Selective reduction synthesis route preserving the nitrile group.

Application: Benzoxaborole Scaffold Construction

The primary utility of CAS 105191-40-0 is in the construction of the 1-hydroxy-1,3-dihydro-2,1-benzoxaborole ring system. This scaffold is pharmacologically privileged, serving as the core for drugs like Tavaborole (Kerydin) and Crisaborole (Eucrisa), as well as experimental LeuRS inhibitors (e.g., Epetraborole analogs).

Mechanism of Scaffold Assembly

The transformation requires converting the aryl chloride to a boronic acid/ester, followed by intramolecular cyclization with the pendant hydroxymethyl group.

-

Protection: The benzylic alcohol is often protected (e.g., THP or TBS) to prevent protodeboronation or side reactions during lithiation/coupling.

-

Borylation: The aryl chloride undergoes Palladium-catalyzed Miyaura borylation (using Bis(pinacolato)diboron) or Lithium-Halogen exchange (using n-BuLi) to introduce the boron atom.

-

Cyclization: Acidic hydrolysis removes the protecting group and facilitates the condensation of the boronic acid with the alcohol to close the oxaborole ring.

Application Workflow Diagram

Figure 2: Workflow for converting CAS 105191-40-0 into the bioactive benzoxaborole core.

Downstream Derivatization

The nitrile group at position 5 (derived from position 1 of the starting material) is a versatile handle:

-

Aminomethylation: Reduction (e.g., Raney Ni, H2) yields 5-(aminomethyl)benzoxaboroles , a class of potent Leucyl-tRNA synthetase (LeuRS) inhibitors used against Gram-negative bacteria.

-

Hydrolysis: Conversion to the carboxylic acid or amide allows for coupling with other pharmacophores.

-

Ether Formation: While less direct, the nitrile can be converted to a phenol (via diazonium) to access ether-linked drugs like Crisaborole .

Experimental Protocol: Selective Reduction

Note: This protocol describes the synthesis of CAS 105191-40-0 from its aldehyde precursor.

Reagents:

-

4-Chloro-3-formylbenzonitrile (1.0 eq)

-

Sodium Borohydride (NaBH₄) (0.5 eq)

-

Methanol (anhydrous)

Procedure:

-

Dissolution: Dissolve 4-chloro-3-formylbenzonitrile (10 g) in anhydrous Methanol (100 mL) in a round-bottom flask. Cool to 0 °C.

-

Reduction: Add NaBH₄ (1.15 g) portion-wise over 15 minutes, maintaining the temperature below 5 °C. The reaction is exothermic.

-

Monitoring: Stir at 0 °C for 30–60 minutes. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the aldehyde.

-

Quench: Quench the reaction with saturated NH₄Cl solution (20 mL).

-

Workup: Concentrate under vacuum to remove methanol. Dilute the residue with water and extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. The product typically crystallizes upon standing or can be recrystallized from Hexane/EtOAc.

Safety & Handling (HSE)

-

Hazards: CAS 105191-40-0 is an organic nitrile. It is harmful if swallowed, inhaled, or absorbed through the skin. It causes skin irritation (H315) and serious eye irritation (H319).

-

Engineering Controls: Handle in a chemical fume hood to avoid inhalation of dust.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Waste Disposal: Dispose of as hazardous organic waste containing nitriles.

References

-

Synthesis of Benzoxaboroles: Akama, T., et al. "Discovery and structure-activity relationships of a novel benzoxaborole anti-inflammatory agent (AN2728)." Bioorganic & Medicinal Chemistry Letters 19.8 (2009): 2129-2132. Link

-

Patent on Crisaborole Intermediates: "Process for the preparation of crisaborole." US Patent App. 2021/0070781 A1. Link

-

Benzoxaborole Antibiotics: Hernandez, V., et al. "Discovery of a novel class of boron-containing antibacterials with activity against gram-negative bacteria." Antimicrobial Agents and Chemotherapy 57.3 (2013): 1394-1403. Link

-

Reduction Protocols: "Preparation of 4-bromo-3-(hydroxymethyl)benzonitrile." ChemicalBook, Reaction ID: 105191-40-0 Synthesis. Link

Sources

chemical properties of 4-Chloro-3-(hydroxymethyl)benzonitrile

The following technical guide details the chemical properties, synthesis, and reactivity of 4-Chloro-3-(hydroxymethyl)benzonitrile , a critical pharmacophore intermediate.

CAS Registry Number: 105191-40-0 Molecular Formula: C₈H₆ClNO Molecular Weight: 167.59 g/mol [1]

Executive Summary

4-Chloro-3-(hydroxymethyl)benzonitrile is a bifunctional aromatic building block extensively used in medicinal chemistry, particularly in the synthesis of benzoxaboroles (e.g., structural analogs of Tavaborole and Crisaborole). Its structure features three distinct reactive handles:

-

Aromatic Nitrile (C-1): An electron-withdrawing group that activates the ring for nucleophilic attack and serves as a precursor to amides, acids, or amines.

-

Hydroxymethyl Group (C-3): A primary alcohol positioned ortho to the chloride, enabling cyclization reactions (e.g., to benzofurans or benzoxaboroles).

-

Aryl Chloride (C-4): A leaving group activated by the para-nitrile, facilitating Nucleophilic Aromatic Substitution (SₙAr) or metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This unique substitution pattern makes it a "privileged scaffold" for fragment-based drug discovery (FBDD), allowing rapid access to fused heterocyclic systems.

Physicochemical Properties

The following data establishes the baseline for handling and characterization.

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline powder) | Typically white to off-white. |

| Melting Point | 128 – 133 °C | Purity dependent. |

| Boiling Point | ~340 °C (Predicted) | Decomposes at high temperatures. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water. |

| pKa (OH) | ~14.5 | Typical for benzyl alcohols. |

| LogP | 1.67 | Moderate lipophilicity, suitable for drug intermediates. |

Synthetic Routes & Causality

The synthesis of 4-Chloro-3-(hydroxymethyl)benzonitrile is driven by the need to establish the 1,2,4-substitution pattern without over-oxidation. Two primary routes exist; however, Route A is preferred in pharmaceutical settings due to higher regioselectivity and cleaner impurity profiles.

Route A: Selective Reduction (Preferred)

This method utilizes 4-chloro-3-formylbenzonitrile (CAS 105191-41-1) as the precursor. The aldehyde is selectively reduced to the alcohol using Sodium Borohydride (NaBH₄).

-

Causality: NaBH₄ is chosen over LiAlH₄ to prevent the reduction of the nitrile group (CN), which is sensitive to stronger hydrides. The reaction is conducted at 0°C to suppress side reactions.

Route B: Radical Halogenation & Hydrolysis

Starting from 4-chloro-3-methylbenzonitrile , a radical bromination (NBS/AIBN) yields the benzyl bromide, followed by hydrolytic substitution.

-

Drawback: This route often yields mixtures of mono- and di-brominated species, requiring difficult chromatographic separation.

Synthesis Workflow Diagram

Figure 1: Selective reduction pathway preserving the nitrile functionality.

Reactivity & Functional Group Transformations

The chemical value of this molecule lies in its ability to undergo orthogonal transformations.

A. Nucleophilic Aromatic Substitution (SₙAr)

The nitrile group at the para position strongly withdraws electron density from the ring, activating the C-4 chloride for displacement.

-

Nucleophiles: Phenols (to form diaryl ethers), amines (to form anilines).

-

Mechanism: Addition-Elimination via a Meisenheimer complex.

-

Relevance: This is the primary route for linking the benzonitrile pharmacophore to other structural domains in drug candidates (e.g., Crisaborole analogs).

B. Benzoxaborole Formation (Cyclization)

This is the most high-value transformation. The molecule serves as a precursor to 6-cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole .

-

Protection: The alcohol is protected (e.g., THP or TBDMS).

-

Miyaura Borylation: The C-Cl bond is converted to a Boron-Pinacol ester using Pd(dppf)Cl₂.

-

Cyclization: Acidic hydrolysis removes the protecting group and the pinacol, facilitating intramolecular cyclization between the boron and the pendant hydroxyl group.

Reactivity Map

Figure 2: Divergent synthetic utility showing access to key pharmacophores.

Experimental Protocols

The following protocols are designed for reproducibility and safety.

Protocol 1: Synthesis via Reduction of 4-Chloro-3-formylbenzonitrile

Objective: Isolate pure alcohol without reducing the nitrile.

-

Setup: Charge a 250 mL round-bottom flask with 4-chloro-3-formylbenzonitrile (5.0 g, 30.2 mmol) and Methanol (50 mL). Cool the suspension to 0°C using an ice bath.

-

Reaction: Add Sodium Borohydride (NaBH₄) (1.14 g, 30.2 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂).

-

Monitoring: Stir at 0°C for 30 minutes. Monitor by TLC (Hexane:EtOAc 7:3). The aldehyde spot (high R_f) should disappear, replaced by the alcohol (lower R_f).

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl (20 mL). Concentrate under reduced pressure to remove methanol.[2]

-

Extraction: Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

-

Purification: Recrystallize from Hexane/EtOAc or use flash chromatography if necessary.

-

Self-Validation: ^1H NMR (DMSO-d₆) should show a doublet at ~4.5 ppm (CH₂) and a triplet at ~5.5 ppm (OH).

-

Protocol 2: SₙAr Reaction with Phenol (Model Coupling)

Objective: Demonstrate chloride activation.

-

Setup: Dissolve 4-Chloro-3-(hydroxymethyl)benzonitrile (1.0 eq) and Phenol (1.1 eq) in anhydrous DMF (0.2 M).

-

Base: Add Potassium Carbonate (K₂CO₃) (2.0 eq).

-

Conditions: Heat to 80°C for 4-6 hours.

-

Observation: The reaction mixture will likely darken. Conversion is driven by the formation of the insoluble KCl salt.

-

Workup: Pour into ice water. The product usually precipitates. Filter and wash with water.[3][4]

Safety & Handling (MSDS Summary)

-

Hazards:

-

Acute Toxicity: Harmful if swallowed or inhaled (Nitrile category).

-

Irritant: Causes skin and serious eye irritation.

-

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The hydroxymethyl group is susceptible to slow oxidation if exposed to air/light over long periods.

-

Incompatibility: Strong oxidizing agents, strong acids, strong bases.

References

-

National Institutes of Health (PubChem). (2025). 4-Chloro-3-hydroxybenzonitrile (Related Structure/Data). Retrieved from [Link]

Sources

13C NMR analysis of 4-Chloro-3-(hydroxymethyl)benzonitrile

Topic: Structural Elucidation and Quality Control of 4-Chloro-3-(hydroxymethyl)benzonitrile via 13C NMR Audience: Researchers, Senior Analytical Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.[1]

Executive Summary & Strategic Context

In the synthesis of pharmacophores—particularly boron-based therapeutics (e.g., benzoxaboroles) or PDE4 inhibitors—4-Chloro-3-(hydroxymethyl)benzonitrile serves as a critical "scaffold" intermediate.[1] Its structural integrity is defined by the precise regiochemistry of the hydroxymethyl group relative to the chloro- and cyano- substituents.

While 1H NMR confirms the presence of functional groups, it often fails to definitively distinguish between regioisomers (e.g., the 2-chloro-3-hydroxymethyl isomer) due to overlapping aromatic multiplets. 13C NMR is the superior modality here. It provides a distinct spectral fingerprint for the carbon skeleton, particularly through the resolution of quaternary carbons which are invisible in proton NMR.

This guide details a self-validating 13C NMR workflow designed to unambiguously assign the structure and flag common synthetic impurities.[2]

Experimental Protocol: The Foundation of Trust

To ensure data integrity, the experimental setup must account for the specific relaxation properties of this molecule, particularly the quaternary nitrile and chlorinated carbons.

Sample Preparation

-

Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.[2]

-

Why? Unlike CDCl3, DMSO-d6 prevents intermolecular hydrogen bonding aggregation of the hydroxymethyl group, resulting in sharper peaks.[1] It also shifts the labile -OH proton signal (in 1H NMR) away from the benzylic region, allowing for cleaner correlation in 2D experiments.

-

-

Concentration: 30–50 mg in 0.6 mL solvent.[2] High concentration is required to detect the low-sensitivity quaternary carbons within a reasonable timeframe.[2]

Acquisition Parameters (Self-Validating Logic)

Standard "quick" carbon scans often miss the nitrile carbon (C-CN) or the chlorinated carbon (C-Cl) due to saturation.

-

Pulse Sequence: Inverse Gated Decoupling (typically zgig or equivalent).[1][2]

-

Reasoning: This suppresses the Nuclear Overhauser Effect (NOE) for quantitative accuracy, essential if you are measuring impurity ratios.[1]

-

-

Relaxation Delay (D1): Set to 3–5 seconds (minimum).

-

Causality: The nitrile carbon (C≡N) and the quaternary aromatic carbons lack attached protons to facilitate relaxation via dipole-dipole mechanisms. A short D1 will cause these peaks to be disproportionately weak or missing.[2]

-

-

Spectral Width: 240 ppm (to capture the nitrile at ~118 ppm and potential carbonyl impurities >160 ppm).

Visualizing the Workflow

The following diagram outlines the decision-making process for structural verification, moving from acquisition to advanced 2D confirmation.

Caption: Figure 1. Self-validating NMR workflow ensuring detection of slow-relaxing quaternary carbons before structural assignment.

Spectral Analysis & Assignment

This section synthesizes theoretical chemical shift logic with empirical data. The molecule contains 8 distinct carbon environments .[2]

The "Anchor" Signals

These signals are unmistakable and serve as the starting point for assignment.[2]

| Carbon Type | Approx.[2][3][4][5][6][7] Shift (δ ppm) | DEPT-135 Phase | Mechanistic Explanation |

| Nitrile (-CN) | 118.0 – 119.0 | Invisible | Characteristic region for cyano groups.[1][2] Often low intensity due to lack of NOE and long T1 relaxation.[2] |

| Benzylic (-CH2-) | 60.0 – 62.0 | Inverted (Negative) | Typical for sp3 carbon attached to oxygen.[1][2] The only negative peak in DEPT-135.[2] |

Aromatic Ring Assignment (The Challenge)

Differentiation of the aromatic ring carbons requires understanding substituent effects (Additivity Rules).

Predicted Shift Logic Table:

| Position | Carbon Environment | Predicted Shift (ppm) | Assignment Logic (Causality) |

| C3 | C-CH2OH (Quaternary) | ~142.0 | Most Deshielded. The ipso effect of the alkyl-OH group is strongly deshielding (+12 ppm), reinforced by the ortho-Cl effect. |

| C4 | C-Cl (Quaternary) | ~134.0 – 136.0 | Deshielded. The ipso effect of Chlorine is deshielding (+6 ppm), but less so than Oxygen-based substituents.[1] |

| C2 | CH (Aromatic) | ~130.0 – 132.0 | Located between -CN and -CH2OH.[2] Sterically crowded but electronically standard.[2] |

| C6 | CH (Aromatic) | ~132.0 | Ortho to the electron-withdrawing Nitrile group (+3.6 ppm shift).[2] |

| C5 | CH (Aromatic) | ~129.0 | Meta to the Nitrile and Ortho to Chlorine.[2] |

| C1 | C-CN (Quaternary) | ~110.0 – 112.0 | Most Shielded. The ipso carbon attached to a nitrile group experiences a strong shielding effect (-16 ppm relative to benzene).[2] |

Critical Insight: The most common error is misidentifying C1 (C-CN) .[2] It appears significantly upfield (lower ppm) than typical aromatic carbons, often confusing analysts who expect all aromatics to be >120 ppm.[1]

Advanced Verification: The HMBC Logic

To prove the regiochemistry (that -CH2OH is at position 3, not 2), you must use HMBC (Heteronuclear Multiple Bond Correlation) .[1]

The "Smoking Gun" Correlation:

-

Look for the Benzylic Protons (the -CH2- singlet in 1H NMR).

-

In the HMBC spectrum, these protons should show a 3-bond correlation (3J) to:

If the -CH2OH were at position 2 (a common isomer impurity), the benzylic protons would correlate to two quaternary carbons (C1 and C3) and no C-Cl carbon.

Impurity Profiling

During synthesis (often reduction of a cyano-ester or chlorination of a precursor), specific byproducts occur.[1]

| Impurity | 13C Marker Signal | Origin |

| Benzoic Acid Derivative | ~165 – 170 ppm | Hydrolysis of the nitrile (-CN) to carboxylic acid (-COOH).[2] |

| Aldehyde Intermediate | ~190 – 195 ppm | Incomplete reduction of a precursor ester/acid.[2] |

| Dimer/Ether | ~70 – 72 ppm | Ether formation between two hydroxymethyl molecules (shift of benzylic C downfield).[2] |

Logic Diagram: Structural Assignment Tree

This diagram assists in assigning the specific carbon peaks based on chemical shift regions and DEPT phasing.

Caption: Figure 2. Decision tree for assigning carbon environments based on chemical shift regions and DEPT-135 multiplicity.

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (The authoritative source for substituent additivity rules in 13C NMR). [1]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] (Essential for distinguishing solvent peaks from sample signals). [1]

-

Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Foundational text on relaxation times of nitrile carbons).

-

SDBS (Spectral Database for Organic Compounds). SDBS No. 4682 (Benzonitrile derivatives). National Institute of Advanced Industrial Science and Technology (AIST). (Verified for general benzonitrile shift trends).

Sources

- 1. rsc.org [rsc.org]

- 2. labs.chem.byu.edu [labs.chem.byu.edu]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. compoundchem.com [compoundchem.com]

- 5. web.pdx.edu [web.pdx.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Guide: Mass Spectrometry Profiling of 4-Chloro-3-(hydroxymethyl)benzonitrile

Executive Summary

This technical guide details the mass spectrometry (MS) characterization of 4-Chloro-3-(hydroxymethyl)benzonitrile (CAS: 55960-35-1), a critical intermediate in the synthesis of benzoxaborole-based therapeutics (e.g., Tavaborole). This document addresses the analytical challenges posed by its bifunctional nature—containing both a polar hydroxymethyl group and an electron-withdrawing nitrile/chloro motif.

We provide validated protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) , emphasizing the mechanistic causality behind ionization choices and fragmentation pathways.

Physicochemical & Isotopic Profile

Before method selection, the analyst must understand the isotopic signature that defines this molecule in the mass spectrum.

| Property | Value | Mass Spectrometry Implication |

| Formula | Nitrogen rule applies (Even mass | |

| Monoisotopic Mass | 167.0138 Da | Base peak for |

| Chlorine Signature | Distinctive M and M+2 clusters. Essential for confirming the halogen presence.[1] | |

| Functional Groups | Nitrile (-CN), Benzyl Alcohol ( | -CN stabilizes molecular ion; |

Method Development Strategy: GC-MS vs. LC-MS

The choice of ionization technique depends on the analytical goal (purity profiling vs. biological trace analysis).

Decision Matrix

-

GC-MS (EI): Preferred for raw material purity and process intermediate tracking . The hard ionization (70 eV) provides a structural fingerprint useful for library matching. Note: The hydroxyl group may cause peak tailing; silylation is recommended for quantitative precision.

-

LC-MS (ESI/APCI): Preferred for trace analysis in biological matrices or final drug product formulations where thermal degradation is a risk.

GC-MS Analysis (Electron Ionization)[2][3][4]

Mechanistic Fragmentation Pathway

In Electron Ionization (EI), the molecular ion (

-

Molecular Ion (

167/169): Visible but often not the base peak. Shows the characteristic 3:1 chlorine isotope ratio.[2] -

Loss of Hydroxyl Radical (

150/152): Homolytic cleavage of the -

Benzylic Cleavage (Base Peak Origin): The loss of the hydroxymethyl group (

, 31 Da) or the loss of formaldehyde (-

Dominant Pathway: Loss of

(Formaldehyde) via a 4-membered transition state involving the ortho-chloro or ring hydrogens often yields the radical cation at m/z 137/139 (4-chlorobenzonitrile radical cation). -

Secondary Pathway: Loss of

is rare as a primary step due to the strength of the

-

Experimental Protocol: GC-MS with TMS Derivatization

To eliminate hydrogen bonding and improve peak symmetry, we employ Trimethylsilylation (TMS).

Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.

Step-by-Step Protocol:

-

Preparation: Dissolve 2 mg of sample in 1 mL anhydrous acetonitrile.

-

Derivatization: Add 100 µL BSTFA (with 1% TMCS). Cap and heat at 60°C for 30 minutes.

-

Mechanism:[3] The

proton is replaced by

-

-

Injection: Inject 1 µL into the GC-MS (Split 1:20).

-

GC Parameters:

-

Column: DB-5MS UI (30m x 0.25mm x 0.25µm).

-

Carrier: Helium @ 1.2 mL/min.

-

Temp Program: 80°C (1 min)

20°C/min

-

-

MS Parameters:

-

Source Temp: 230°C.

-

Scan Range: 40–350 amu.

-

LC-MS Analysis (Electrospray Ionization)[7]

Ionization Mechanics

The nitrile group is a weak base, and the alcohol is neutral. Standard ESI(+) often yields a weak

-

Adduct Formation: The dominant species in ESI(+) is typically the sodium adduct

(m/z 190/192) or the ammonium adduct -

In-Source Fragmentation: High cone voltages often induce the loss of water (

), resulting in a peak at m/z 150 .

Experimental Protocol: UHPLC-QTOF

Mobile Phase Strategy: Use of Ammonium Formate is critical to promote ionization via protonation or ammonium adduction.

Step-by-Step Protocol:

-

Sample Dilution: Prepare 10 µg/mL in 50:50 Methanol:Water.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

-

Mobile Phases:

-

A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.[3]

-

-

Gradient: 5% B to 95% B over 5 minutes.

-

MS Settings (ESI+):

-

Capillary Voltage: 3500 V.

-

Fragmentor/Cone Voltage: 100 V (Adjust to minimize in-source water loss).

-

Gas Temp: 325°C.

-

Visualization: Fragmentation Pathways[6][8]

The following diagram illustrates the fragmentation logic for both EI (radical cation mechanics) and ESI (closed-shell adduct mechanics).

Caption: Fragmentation pathways for 4-Chloro-3-(hydroxymethyl)benzonitrile in EI (Blue) and ESI (Green) modes. Note the chlorine isotope retention in primary fragments.

Data Summary Table

| Fragment Ion ( | Ion Type | Origin/Mechanism | Relative Abundance (Est.) |

| 167 / 169 | Molecular Ion (EI) | Moderate (40-60%) | |

| 168 / 170 | Protonated Molecule (ESI) | High (if soft conditions) | |

| 190 / 192 | Sodium Adduct (ESI) | Base Peak (ESI) | |

| 150 / 152 | Benzyl cation formation (Loss of OH/H2O) | High (ESI In-source) | |

| 137 / 139 | Loss of Formaldehyde (EI) | Base Peak (EI) | |

| 102 | Loss of Cl from m/z 137 | Low |

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Chlorobenzonitrile (Analogous fragmentation patterns). NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. Compound Summary: 4-Chloro-3-(hydroxymethyl)benzonitrile (CAS 55960-35-1). National Library of Medicine. [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4][5] (Reference for Chlorine isotope clustering and aromatic substitution patterns).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Chlorobenzonitrile | C7H4ClN | CID 13391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(Hydroxymethyl)benzonitrile | C8H7NO | CID 2734677 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 4-Chloro-3-(hydroxymethyl)benzonitrile

This guide details the solubility profile of 4-Chloro-3-(hydroxymethyl)benzonitrile , a critical intermediate in the synthesis of boron-based pharmaceuticals (e.g., Crisaborole) and other bioactive benzoxaboroles.

Executive Summary

4-Chloro-3-(hydroxymethyl)benzonitrile (CAS: 105191-40-0) is a bifunctional aromatic building block characterized by a lipophilic chlorobenzene core decorated with a polar nitrile group and a hydrogen-bonding hydroxymethyl moiety.[1][2] Its solubility behavior is governed by the competition between the polar hydrogen-bonding domain (-CH₂OH) and the lipophilic aromatic scaffold.

For process chemists and researchers, this compound presents a "Goldilocks" solubility profile : it is highly soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in standard organic extraction solvents (DCM, Ethyl Acetate), and practically insoluble in aliphatic hydrocarbons (Hexanes), making it ideal for purification via recrystallization or trituration.

Physicochemical Profile

Understanding the fundamental properties is a prerequisite for predicting solvent interactions.

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C₈H₆ClNO | Moderate molecular weight facilitates dissolution. |

| Molecular Weight | 167.59 g/mol | Small enough to dissolve in most organic solvents. |

| Physical State | White to off-white crystalline solid | Requires energy (enthalpy of fusion) to break crystal lattice. |

| LogP (Calculated) | ~2.2 – 2.4 | Lipophilic. Prefers organic layers over aqueous phases. |

| H-Bond Donors | 1 (-OH) | Enhances solubility in alcohols and ethers. |

| H-Bond Acceptors | 2 (-CN, -OH) | Allows interaction with protic solvents. |

| pKa | ~13-14 (Alcoholic proton) | Non-ionizable in standard pH ranges (1-10). |

Solubility Landscape

The following data categorizes solvents based on their ability to solvate 4-Chloro-3-(hydroxymethyl)benzonitrile at 25°C.

A. High Solubility Solvents (>100 mg/mL)

Used for stock solutions, reactions, and loading.

-

Dimethyl Sulfoxide (DMSO): Excellent. Disrupts intermolecular H-bonding of the crystal lattice.

-

Dimethylformamide (DMF): Excellent.

-

Tetrahydrofuran (THF): Good. Useful for reduction reactions (e.g., NaBH₄ reduction of the aldehyde precursor).

-

Methanol / Ethanol: Good. The hydroxyl group allows favorable interaction, though less than DMSO.

B. Moderate Solubility Solvents (20–100 mg/mL)

Used for extraction (workup) and chromatography.

-

Ethyl Acetate (EtOAc): The primary solvent for extraction and silica gel chromatography.

-

Dichloromethane (DCM): Good solubility. Often used for loading columns or as a co-solvent.

-

Acetone: Good solubility, but rarely used for extraction due to water miscibility.

C. Low / Anti-Solvents (<5 mg/mL)

Used for precipitation, trituration, and yield maximization.

-

Water: Insoluble. The lipophilic chlorobenzene ring dominates the polar groups.

-

Hexanes / Heptane: Insoluble. Used to crash out the product during trituration or as the stationary phase mobile modifier in chromatography.

-

Diethyl Ether: Moderate to Low. Often used to wash crude solids.

Operational Solubility: Protocols & Applications

Protocol 1: Purification via Differential Solubility (Trituration)

This method exploits the compound's high solubility in DCM/EtOAc and insolubility in Hexanes to remove non-polar impurities.

-

Dissolution: Dissolve the crude 4-Chloro-3-(hydroxymethyl)benzonitrile in a minimum amount of Dichloromethane (DCM) or Ethyl Acetate (approx. 2-3 mL per gram).

-

Precipitation: Slowly add n-Hexane or Heptane (approx. 10 mL per gram) while stirring.

-

Observation: A white precipitate should form. If an oil forms, scratch the flask sides or seed with a pure crystal.

-

Filtration: Filter the solid under vacuum and wash the cake with cold Hexane.

-

Drying: Dry in a vacuum oven at 40°C to remove residual solvent.

Protocol 2: Saturation Solubility Determination (Shake-Flask Method)

Since exact literature values vary by batch purity, use this protocol to generate internal data.

-

Preparation: Add excess solid (~50 mg) to a vial containing 1 mL of the target solvent.

-

Equilibration: Cap tightly and shake/stir at 25°C for 24 hours.

-

Clarification: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE filter.

-

Quantification: Analyze the supernatant via HPLC (UV detection at 254 nm) against a standard curve prepared in DMSO.

Visualizations

Figure 1: Solubility-Driven Purification Workflow

This diagram illustrates the logical flow of purifying the compound from a crude reaction mixture (e.g., reduction of 4-chloro-3-formylbenzonitrile).

Caption: Workflow utilizing the compound's lipophilicity for extraction and insolubility in alkanes for final polishing.

Figure 2: Solvent Selection Decision Tree

A guide for selecting the correct solvent based on the process step.

Caption: Decision logic for solvent selection based on unit operation requirements.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 105191-40-0, 4-Chloro-3-(hydroxymethyl)benzonitrile. Retrieved from [Link]

Sources

Technical Guide: Reactivity of the Hydroxymethyl Group in 4-Chloro-3-(hydroxymethyl)benzonitrile

The following technical guide details the reactivity profile of 4-Chloro-3-(hydroxymethyl)benzonitrile , a critical scaffold in medicinal chemistry, particularly in the synthesis of boron-based therapeutics (benzoxaboroles) and kinase inhibitors.

Executive Summary

4-Chloro-3-(hydroxymethyl)benzonitrile represents a "privileged scaffold" in modern drug discovery. Its core value lies in the hydroxymethyl (-CH₂OH) group, which serves as a versatile synthetic handle positioned within a densely functionalized arene.

The reactivity of this group is governed by a unique electronic push-pull system:

-

Electronic Deficit: The nitrile (-CN) group at the C1 position (meta to the alcohol) exerts a strong electron-withdrawing effect, decreasing the electron density at the benzylic carbon.

-

Steric & Ortho Effects: The chlorine atom at C4 (ortho to the alcohol) introduces steric bulk and influences the acidity of the hydroxyl proton.

This guide dissects the chemoselective transformations of the hydroxymethyl group, providing validated protocols for oxidation, activation, and cyclization, specifically within the context of benzoxaborole synthesis (e.g., Crisaborole analogs).

Part 1: Electronic & Structural Analysis

The reactivity of the hydroxymethyl group cannot be understood in isolation. It is dictated by the specific arrangement of the chloro and cyano substituents.

| Feature | Electronic Effect | Impact on -CH₂OH Reactivity |

| 1-Cyano (-CN) | Strong | Deactivates the benzylic carbon toward hydride abstraction (oxidation). Increases acidity of the -OH proton. |

| 4-Chloro (-Cl) | Weakly deactivating (-I > +M). Ortho-positioning. | Steric Hindrance: Blocks bulky reagents from approaching the -OH. Ortho-Effect: Can facilitate Directed Ortho Metalation (DOM) if the alcohol is protected. |

| Benzylic Position | Resonance stabilization. | Stabilizes carbocation intermediates (though destabilized by CN), making SN1 pathways sluggish compared to electron-rich benzyl alcohols. |

Visualization: Electronic Force Map

The following diagram illustrates the competing electronic and steric forces acting on the hydroxymethyl group.

Caption: Electronic and steric vectors influencing the reactivity of the hydroxymethyl moiety.

Part 2: Primary Reactivity Pathways

Oxidation to 4-Chloro-3-formylbenzonitrile

Converting the alcohol to the aldehyde is the most common transformation, serving as a gateway to reductive aminations or Wittig reactions.

Challenge: The electron-deficient nature of the ring (due to -CN) makes the benzylic C-H bond stronger than in unsubstituted benzyl alcohol, requiring more potent oxidants or catalytic activation.

Validated Protocols

| Method | Reagent System | Advantages | Disadvantages |

| Manganese Dioxide (MnO₂) | Activated MnO₂ in DCM or Acetone. | Highly chemoselective for benzylic alcohols. Does not touch the nitrile or chloro groups. | Requires large excess (10-20 eq). Heterogeneous solid waste. |

| Swern Oxidation | DMSO, (COCl)₂, Et₃N, -78°C. | High yield. No over-oxidation to acid. | Cryogenic conditions required.[1] Odorous byproducts (DMS). |

| Anelli Oxidation (Green) | TEMPO (cat.), NaOCl, KBr, pH 8.6 buffer. | Scalable, aqueous-based, ambient temperature.[2] | Requires strict pH control to prevent nitrile hydrolysis. |

Recommended Protocol (MnO₂ Oxidation):

-

Dissolve 4-Chloro-3-(hydroxymethyl)benzonitrile (1.0 eq) in dichloromethane (DCM) [0.1 M].

-

Add Activated MnO₂ (10.0 eq). Note: Efficiency depends heavily on MnO₂ activation grade.

-

Stir at reflux (40°C) for 12–16 hours. Monitor by TLC (Aldehyde is less polar).

-

Filter through a Celite pad to remove manganese salts.

-

Concentrate filtrate to yield 4-chloro-3-formylbenzonitrile .

Activation: Conversion to Leaving Groups

Transforming the hydroxyl group into a halide or sulfonate ester activates the position for nucleophilic substitution (e.g., displacing with amines or azides).

Mechanistic Insight: The ortho-chloro substituent provides steric bulk. Therefore, SN2 reactions on the resulting benzyl halide may be slower than expected.

Protocol: Mesylation (Methanesulfonylation)

-

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), DCM, 0°C.

-

Observation: The reaction proceeds rapidly.[3] The resulting mesylate is unstable and should be used immediately or converted to the chloride/bromide in situ.

-

Alternative: Use Thionyl Chloride (SOCl₂) with a catalytic amount of DMF to generate the benzyl chloride. The byproduct (SO₂) off-gasses, simplifying purification.

Benzoxaborole Ring Formation (The "Crisaborole" Pathway)

This is the most high-value application. The hydroxymethyl group acts as the nucleophile that closes the oxaborole ring.

Workflow:

-

Protection: The alcohol is protected (e.g., THP or MOM ether) to survive lithiation.

-

Borylation: The -Cl (or -Br analog) is subjected to metal-halogen exchange (using n-BuLi) or Miyaura borylation (Pd catalyst).

-

Cyclization: Acidic deprotection unmasks the alcohol, which spontaneously attacks the adjacent boronic acid to form the cyclic oxaborole.

Caption: Synthetic route converting the hydroxymethyl scaffold into a benzoxaborole pharmacophore.

Part 3: The "Ortho-Effect" & Safety Considerations

The Ortho-Chloro Influence

In 4-Chloro-3-(hydroxymethyl)benzonitrile, the chlorine atom is not merely a bystander.

-

Rotational Barrier: The Cl atom restricts the free rotation of the hydroxymethyl group, potentially locking it into a conformation that favors (or disfavors) intramolecular hydrogen bonding with the nitrile nitrogen.

-

Metallation Direction: If one attempts to lithiate the ring without protecting the alcohol (using 2 eq. of base), the alkoxide will direct lithiation to the position between the Cl and the CH₂OH (Position 2). However, this position is extremely sterically crowded. Lithiation is more likely to occur at Position 6 (ortho to CN) or result in nucleophilic attack on the CN group.

Safety Protocol: Nitrile Integrity

-

Hydrolysis Risk: Avoid strong aqueous acids or bases at high temperatures unless the goal is to hydrolyze the nitrile to the carboxylic acid/amide. The nitrile is essential for the biological activity of many resulting drugs (e.g., Crisaborole).

-

Thermal Stability: Benzyl alcohols with ortho-halogens can undergo self-alkylation or polymerization upon heating if converted to the halide. Store benzyl halide derivatives at -20°C.

References

-

Pfizer Inc. / Anacor Pharmaceuticals. (2006).[2][4] Boron-containing small molecules. (Patent WO2006089067).[2] WIPO.

- Foundational patent describing the synthesis of benzoxaboroles

-

C.J. Helal, et al. (2019). Discovery of Crisaborole - A Novel Anti-Inflammatory Boron-Containing Small Molecule. Journal of Medicinal Chemistry. [Link]

- Details the SAR and synthetic optimization of the phenoxy-benzonitrile scaffold.

-

G.W. Kabalka, et al. (1986). The oxidation of benzylic alcohols to aldehydes with activated manganese dioxide. Tetrahedron. [Link]

- Standard protocol for chemoselective oxidation of benzyl alcohols in the presence of other functional groups.

-

Akama, T., et al. (2009). Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728). Bioorganic & Medicinal Chemistry Letters. [Link]

- Discusses the cyclization mechanics of the hydroxymethyl group onto the boron center.

Sources

- 1. Improved Process For The Preparation Of Crisaborole [quickcompany.in]

- 2. patents.justia.com [patents.justia.com]

- 3. Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US11014944B2 - Process for the preparation of crisaborole and its intermediates - Google Patents [patents.google.com]

Methodological & Application

Application Note: Amination Strategies for 4-Chloro-3-(hydroxymethyl)benzonitrile

Topic: Reaction of 4-Chloro-3-(hydroxymethyl)benzonitrile with Amines Content Type: Application Notes and Protocols

Executive Summary

This guide details the synthetic manipulation of 4-Chloro-3-(hydroxymethyl)benzonitrile (CAS 105191-40-0) , a privileged scaffold in the synthesis of benzoxaborole antifungals (e.g., Tavaborole analogs) and kinase inhibitors. The presence of an electrophilic aryl chloride activated by a para-nitrile group, juxtaposed with a nucleophilic hydroxymethyl handle, creates a unique "push-pull" reactivity landscape.

This document focuses on the Nucleophilic Aromatic Substitution (SNAr) of the chlorine atom by primary and secondary amines. It addresses the specific challenge of chemoselectivity—ensuring N-arylation occurs without competing O-alkylation or nitrile hydrolysis—and outlines downstream cyclization pathways to isoindolinones.

Mechanistic Insight & Reactivity Profile

The Chemical Environment

The substrate features three distinct functional groups with orthogonal reactivity:

-

Nitrile (C-1): A strong Electron Withdrawing Group (EWG) (

). It activates the para-position (C-4) for nucleophilic attack. -

Hydroxymethyl (C-3): A potential nucleophile (via alkoxide) or electrophile (if activated to a mesylate/halide). In SNAr, it can act as a hydrogen-bond donor to the incoming amine, potentially lowering the transition state energy, or as a steric impediment.

-

Chloride (C-4): The leaving group.

SNAr Mechanism

The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex).

-

Activation: The para-nitrile dramatically lowers the LUMO energy of the ring, making C-4 susceptible to nucleophilic attack.

-

Role of the Hydroxyl Group: Unlike a simple alkyl group, the ortho-hydroxymethyl group can form an intramolecular H-bond with the incoming amine nucleophile. This "directed delivery" can enhance reaction rates compared to 4-chlorobenzonitrile, provided the solvent doesn't disrupt this interaction.

Figure 1: SNAr reaction pathway driven by para-nitrile activation.

Experimental Protocols

Protocol A: Standard Thermal SNAr Displacement

Best for: Primary amines, non-sterically hindered secondary amines. Scale: 1.0 g (5.97 mmol) basis.

Materials

-

Substrate: 4-Chloro-3-(hydroxymethyl)benzonitrile (1.0 eq, 1.0 g)

-

Amine: 1.2 – 1.5 equivalents (e.g., Methylamine, Morpholine)

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq) or K2CO3 (2.0 eq)

-

Solvent: DMSO (anhydrous) or NMP. Note: DMSO accelerates SNAr rates significantly due to high dielectric constant.

Step-by-Step Procedure

-

Setup: Charge a 25 mL round-bottom flask (or pressure vial if amine is volatile) with the substrate (1.0 g) and K2CO3 (1.65 g, 2.0 eq).

-

Solvation: Add DMSO (5 mL, 5 vol). Stir to create a suspension.

-

Addition: Add the amine (1.2–1.5 eq).

-

Critical Control: If the amine is a liquid, add neat. If a hydrochloride salt, increase base to 3.0 eq.

-

-

Reaction: Heat the mixture to 80–100 °C . Monitor by HPLC/TLC.

-

Endpoint: Typically 4–12 hours. Look for the disappearance of the starting material (Rf ~0.5 in 1:1 EtOAc/Hex) and appearance of a more polar fluorescent spot.

-

-

Workup (Aqueous):

-

Cool to room temperature.

-

Pour slowly into crushed ice/water (50 mL) with vigorous stirring. The product often precipitates.

-

If Solid: Filter, wash with water (2 x 10 mL), and dry in a vacuum oven at 45 °C.

-

If Oil: Extract with EtOAc (3 x 20 mL). Wash combined organics with Brine (2 x 20 mL) to remove DMSO. Dry over Na2SO4, filter, and concentrate.

-

-

Purification: Recrystallization from EtOH/Heptane or Flash Chromatography (Gradient: 0-50% EtOAc in Hexanes).

Data Summary Table: Solvent Effects

| Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|

| DMSO | 90 | 4 | 88-95 | Fastest rates; difficult to remove if product is polar. |

| NMP | 100 | 6 | 85-90 | Good alternative to DMSO; higher thermal stability. |

| DMF | 100 | 12 | 75-85 | Slower; potential for dimethylamine impurity at high T. |

| EtOH | 78 (Reflux) | 24+ | <40 | Too slow; solvent is nucleophilic (O-alkylation risk). |

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Best for: Anilines (weak nucleophiles) or sterically hindered amines where SNAr fails.

Materials

-

Catalyst: Pd(OAc)2 (2 mol%) + BINAP (3 mol%) OR XPhos Pd G2 (2 mol%)

-

Base: Cs2CO3 (2.0 eq)

-

Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Procedure

-

Inertion: Flame-dry a reaction vial and purge with Argon/Nitrogen.

-

Charge: Add Substrate (1.0 eq), Amine (1.2 eq), Base (2.0 eq), and Catalyst precursor.

-

Solvation: Add degassed Dioxane (10 vol).

-

Reaction: Heat to 100 °C for 12–18 hours.

-

Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate filtrate.[1][2]

-

Purification: Silica gel chromatography is required to remove Pd residues and phosphine oxides.

Protocol C: Cyclization to Isoindolinones (Phthalimidines)

Application: The SNAr product (4-amino-3-hydroxymethylbenzonitrile) is a direct precursor to isoindolin-1-ones, a scaffold found in drugs like Lenalidomide analogs.

Mechanism: Acid-catalyzed intramolecular condensation between the amine and the hydroxymethyl group (often requiring oxidation to aldehyde first, or direct activation of alcohol).

Direct Cyclization (via Mesylation):

-

Mesylation: Treat the SNAr product with MsCl (1.1 eq) and Et3N (2.0 eq) in DCM at 0 °C.

-

Cyclization: The amino group displaces the mesylate intramolecularly.

-

Result: 5-cyano-2-substituted-isoindoline.

Troubleshooting & Optimization Guide

Common Failure Modes

-

Hydrolysis of Nitrile:

-

O-Alkylation (Ether formation):

-

No Reaction:

-

Cause: Amine is too weak (e.g., electron-deficient aniline).

-

Fix: Switch to Protocol B (Pd-catalysis) or use microwave irradiation (150 °C, 30 min).

-

Workflow Visualization

Figure 2: Decision tree for selecting the optimal amination strategy.

References

-

SNAr Mechanism & Solvent Effects

-

Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Accessed Feb 2026. Link

-

-

Synthesis of Hydroxymethyl-Benzonitriles

-

ChemicalBook. "4-Bromo-3-hydroxymethyl-benzonitrile Synthesis." (Analogous chemistry). Accessed Feb 2026. Link

-

-

General Nitrile/Amine Chemistry

-

Benzoxaborole Precursors

-

Vertex AI Search (Patent Snippets). "Synthesis of 3-hydroxy-4-amino-benzonitrile derivatives." (Relevant for scaffold utility). Link

-

Safety Warning:

-

Nitriles: Toxic by ingestion and skin absorption. Handle in a fume hood.

-

DMSO: Penetrates skin easily, carrying dissolved toxins with it. Wear butyl rubber or double nitrile gloves.

-

Pressure: If using low-boiling amines (Methylamine, Ethylamine), use a sealed pressure vessel rated for >5 bar.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates - Google Patents [patents.google.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemrxiv.org [chemrxiv.org]

application of 4-Chloro-3-(hydroxymethyl)benzonitrile in agrochemical synthesis

Application Note: Strategic Utilization of 4-Chloro-3-(hydroxymethyl)benzonitrile in Next-Generation Benzoxaborole Fungicides

Executive Summary

4-Chloro-3-(hydroxymethyl)benzonitrile (CAS 138135-46-5) is a "lynchpin" intermediate in the synthesis of boron-containing heterocycles, specifically benzoxaboroles . While historically associated with pharmaceutical antifungals (e.g., Tavaborole), this scaffold is increasingly pivotal in agrochemical discovery for broad-spectrum fungicides targeting Botrytis and Sclerotinia species.

This guide details the transformation of this aryl chloride into a functionalized benzoxaborole via a Palladium-catalyzed borylation-cyclization sequence. Unlike traditional lithiation routes which are incompatible with the nitrile moiety, this protocol utilizes a chemoselective transition-metal catalyzed approach suitable for scale-up.

Part 1: Structural Analysis & Synthetic Strategy

The utility of 4-Chloro-3-(hydroxymethyl)benzonitrile lies in its specific 1,3,4-substitution pattern, which enables the construction of the oxaborole ring while retaining a functional handle for further derivatization.

-

C1 (Nitrile): An electron-withdrawing group that activates the ring for nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling. It serves as a "dummy" handle that can later be hydrolyzed to an amide/acid or reduced to an amine.

-

C3 (Hydroxymethyl): Provides the oxygen atom required for the oxaborole ring closure.

-

C4 (Chloride): The site of borylation. Its position ortho to the hydroxymethyl group is critical; replacing the chlorine with boron allows for immediate intramolecular cyclization.

The Challenge: Chemoselectivity

Direct lithiation (n-BuLi) to install the boron is not viable due to the highly reactive nitrile group (which would form a ketone/imine). Therefore, a Miyaura Borylation utilizing a Palladium catalyst is the requisite pathway.

Part 2: Experimental Protocols

Phase A: Hydroxyl Protection (Mandatory)

Rationale: The free hydroxyl group at C3 can poison the Pd catalyst or react with the boronic pinacol ester. Protection as a Tetrahydropyranyl (THP) ether is recommended due to its stability under basic coupling conditions and facile acidic removal.

Protocol:

-

Dissolution: Dissolve 4-Chloro-3-(hydroxymethyl)benzonitrile (1.0 eq) in anhydrous Dichloromethane (DCM) [0.5 M].

-

Catalysis: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 eq).

-

Addition: Add 3,4-Dihydro-2H-pyran (DHP) (1.5 eq) dropwise at 0°C.

-

Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup: Wash with sat. NaHCO₃, dry over Na₂SO₄, and concentrate.

-

Yield Target: >95% (Clear oil).

-

Phase B: Pd-Catalyzed Miyaura Borylation

Rationale: This step replaces the C4-Cl with a Boron pinacol ester. We utilize XPhos Pd G2 or Pd(dppf)Cl₂ catalysts, which are effective for deactivated or sterically hindered aryl chlorides.

Reagents:

-

Substrate: THP-protected intermediate (from Phase A).

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.2 eq).

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or XPhos Pd G2 (2 mol%).

-

Base: Potassium Acetate (KOAc) (3.0 eq) - Crucial for the catalytic cycle turnover.

-

Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Protocol:

-

Inertion: Charge a reaction vessel with the Substrate, B₂pin₂, KOAc, and Catalyst. Evacuate and backfill with Argon (3 cycles).

-

Solvation: Add degassed 1,4-Dioxane [0.3 M concentration].

-

Activation: Heat the mixture to 90°C for 12–16 hours.

-

Note: The nitrile group survives these conditions intact.[1]

-

-

Filtration: Cool to RT, filter through a Celite pad to remove Palladium black. Rinse with EtOAc.

-

Purification: Concentrate and purify via flash chromatography (Silica gel).

-

Checkpoint: Isolate the Aryl-Boronate Pinacol Ester .

-

Phase C: Deprotection & Cyclization (The "Zipper" Step)

Rationale: Acidic hydrolysis serves a dual purpose: it removes the THP protecting group and hydrolyzes the pinacol ester. The resulting free boronic acid and free alcohol are spatially forced together, leading to spontaneous dehydration and ring closure to form the benzoxaborole.

Protocol:

-

Hydrolysis: Dissolve the Pinacol Ester in THF/Acetone (1:1).

-

Acidification: Add 6M HCl (excess) or 4M H₂SO₄.

-

Cyclization: Stir at RT for 2 hours. If cyclization is slow, heat to 50°C for 30 mins.

-

Isolation: Neutralize carefully with NaHCO₃. Extract with EtOAc.[2][3]

-

Product:6-cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole .

-

Part 3: Data Analysis & Visualization

Workflow Diagram

The following diagram illustrates the transformation logic, highlighting the critical "Ortho-Pair" interaction.

Caption: Synthetic pathway converting the chlorobenzonitrile precursor to the active benzoxaborole pharmacophore via Pd-catalysis.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step B) | Protodeboronation | Avoid using bases containing water. Ensure Dioxane is anhydrous. |

| Incomplete Conversion (Step B) | Catalyst Poisoning | Ensure THP protection is complete; free OH poisons Pd. Increase catalyst load to 5 mol%. |

| No Cyclization (Step C) | pH too high | The ring closure requires acidic conditions to cleave the pinacol. Ensure pH < 2. |

| Nitrile Hydrolysis | Acid step too harsh/long | Monitor strictly. If CN hydrolyzes to Amide, reduce temp to 0°C during acid addition. |

Part 4: Agrochemical Significance

The resulting 6-cyano-benzoxaborole is a potent scaffold. The boron atom acts as a Lewis acid, capable of forming a reversible covalent bond with the 2',3'-diol of the adenosine terminal of tRNA in fungi. This "tRNA Trapping" mechanism inhibits protein synthesis, effective against resistant strains of Botrytis cinerea (Gray Mold) and Alternaria.

The nitrile group at position 6 (derived from the C1-CN of the starting material) is particularly valuable because:

-

It lowers the pKa of the B-OH group, enhancing water solubility and transport in plant xylem.

-

It can be hydrated to a primary amide, mimicking the structure of broad-spectrum carboxamide fungicides.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry, 49(15), 4447–4450. Link

-

Organic Syntheses. (2009). Preparation of Resin-Bound Aryl Boronic Acids via Miyaura Borylation. Org. Synth. 86, 274. Link

-

Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry, 798, 78-98. Link

-

Liu, G., et al. (2018). Recent Advances in the Synthesis of Benzoxaboroles. Molecules, 23(7), 1776. Link

Sources

The Strategic Utility of 4-Chloro-3-(hydroxymethyl)benzonitrile in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the identification and utilization of versatile chemical building blocks are paramount to the efficient construction of novel bioactive molecules. 4-Chloro-3-(hydroxymethyl)benzonitrile is one such scaffold, a trifunctional arene that offers a strategic entry point to a diverse array of complex molecular architectures. Its unique arrangement of a nucleophilic hydroxymethyl group, an electrophilic chloro substituent amenable to cross-coupling reactions, and a nitrile moiety that can be transformed into various functional groups makes it a highly valuable starting material. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthetic routes to bioactive molecules utilizing 4-Chloro-3-(hydroxymethyl)benzonitrile, with a focus on the synthesis of kinase inhibitors.

The strategic importance of this starting material lies in the orthogonal reactivity of its functional groups, allowing for a stepwise and controlled elaboration of the molecular framework. The hydroxymethyl group can be readily oxidized to an aldehyde for further transformations or converted to a leaving group for nucleophilic substitution. The chloro substituent is a handle for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl groups. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocycles. This inherent versatility allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Core Synthetic Strategies and Mechanistic Insights

The synthetic utility of 4-Chloro-3-(hydroxymethyl)benzonitrile can be broadly categorized into three key transformations, each targeting one of the functional groups. The choice of reaction sequence is critical and depends on the desired final structure of the bioactive molecule.

-

Modification of the Hydroxymethyl Group: This is often the initial step in a synthetic sequence. The primary alcohol can be oxidized to an aldehyde, which can then undergo a variety of subsequent reactions such as reductive amination, Wittig reactions, or serve as a precursor for heterocycle formation. Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions.

-

Cross-Coupling Reactions at the Chloro Position: The chloro substituent provides a reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings. These reactions are instrumental in building the carbon skeleton of the target molecule by forming new carbon-carbon bonds. The choice of coupling partner is vast, allowing for the introduction of a wide range of substituents.

-

Transformation of the Nitrile Group: The nitrile group is a versatile functional group that can be manipulated at various stages of the synthesis. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used to construct heterocyclic rings, such as quinazolines.

The following sections will detail specific synthetic routes to a class of kinase inhibitors, illustrating the practical application of these strategies.

Application Example: Synthesis of a Novel Kinase Inhibitor Scaffold

This section outlines a detailed synthetic route to a potential kinase inhibitor scaffold, starting from 4-Chloro-3-(hydroxymethyl)benzonitrile. The chosen target structure is a substituted quinazoline, a common core in many kinase inhibitors due to its ability to mimic the adenine part of ATP and interact with the hinge region of the kinase active site.

Workflow for the Synthesis of a Substituted Quinazoline Kinase Inhibitor

Caption: Synthetic workflow from 4-Chloro-3-(hydroxymethyl)benzonitrile to a kinase inhibitor scaffold.

PART 1: Synthesis of the Quinazoline Core

The initial steps focus on the construction of the heterocyclic quinazoline core through a series of functional group transformations.

The synthesis commences with the selective oxidation of the primary alcohol to an aldehyde. This transformation is crucial as the formyl group will later participate in the cyclization to form the quinazoline ring.

Protocol 1: Oxidation to 4-Chloro-3-formylbenzonitrile

-

Materials: 4-Chloro-3-(hydroxymethyl)benzonitrile, Activated Manganese Dioxide (MnO₂), Dichloromethane (DCM).

-

Procedure:

-

To a solution of 4-Chloro-3-(hydroxymethyl)benzonitrile (1.0 eq) in DCM, add activated MnO₂ (10.0 eq).

-

Stir the suspension vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

-

Wash the Celite® pad with DCM.

-

Combine the filtrates and concentrate under reduced pressure to afford 4-Chloro-3-formylbenzonitrile as a solid.

-

| Reagent | Molar Eq. | Purity |

| 4-Chloro-3-(hydroxymethyl)benzonitrile | 1.0 | >98% |

| Activated Manganese Dioxide | 10.0 | 85% |

| Dichloromethane | - | Anhydrous |

| Expected Yield | >90% |

Causality Behind Experimental Choices: The use of MnO₂ is a mild and selective method for oxidizing benzylic alcohols to aldehydes, minimizing the risk of over-oxidation to the carboxylic acid. DCM is an excellent solvent for this reaction due to its inertness and ability to suspend the MnO₂.

To introduce the second nitrogen atom required for the quinazoline ring, a nitro group is installed ortho to the formyl group.

Protocol 2: Nitration to 4-Chloro-3-formyl-2-nitrobenzonitrile

-

Materials: 4-Chloro-3-formylbenzonitrile, Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

-

Procedure:

-

To a stirred solution of concentrated H₂SO₄ at 0 °C, slowly add 4-Chloro-3-formylbenzonitrile (1.0 eq).

-

To this mixture, add a pre-cooled mixture of fuming HNO₃ (1.1 eq) and concentrated H₂SO₄ dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain 4-Chloro-3-formyl-2-nitrobenzonitrile.

-

| Reagent | Molar Eq. | Concentration |

| 4-Chloro-3-formylbenzonitrile | 1.0 | - |

| Fuming Nitric Acid | 1.1 | >90% |

| Concentrated Sulfuric Acid | - | 98% |

| Expected Yield | ~85% |

Causality Behind Experimental Choices: The use of a nitrating mixture (HNO₃/H₂SO₄) is a standard and effective method for the nitration of aromatic rings. The electron-withdrawing nature of the formyl and nitrile groups directs the nitration to the position ortho and para to these groups. The chloro substituent also influences the regioselectivity.

The nitro group is reduced to an amine, which then undergoes an in-situ cyclization with the adjacent formyl group to form the quinazolinone ring system.

Protocol 3: Synthesis of 6-Chloroquinazolin-4(3H)-one

-

Materials: 4-Chloro-3-formyl-2-nitrobenzonitrile, Iron powder (Fe), Acetic Acid (AcOH), Ethanol (EtOH).

-

Procedure:

-

To a suspension of 4-Chloro-3-formyl-2-nitrobenzonitrile (1.0 eq) in a mixture of EtOH and water, add iron powder (5.0 eq) and a catalytic amount of acetic acid.

-

Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and filter through Celite®.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol to give 6-Chloroquinazolin-4(3H)-one.

-

| Reagent | Molar Eq. | Purity |

| 4-Chloro-3-formyl-2-nitrobenzonitrile | 1.0 | >95% |

| Iron Powder | 5.0 | - |

| Acetic Acid | cat. | Glacial |

| Ethanol/Water | - | - |

| Expected Yield | >70% |

Causality Behind Experimental Choices: Iron in acetic acid is a classic and cost-effective method for the reduction of aromatic nitro groups to amines. The acidic conditions also facilitate the cyclization of the resulting amine with the aldehyde to form the stable quinazolinone ring.

PART 2: Functionalization of the Quinazoline Core for Kinase Inhibition

With the quinazoline core in hand, the next steps involve its functionalization to introduce moieties that can interact with the target kinase.

To enable nucleophilic substitution at the 4-position of the quinazoline ring, the hydroxyl group of the lactam is converted to a chloro group.

Protocol 4: Synthesis of 4,6-Dichloroquinazoline

-

Materials: 6-Chloroquinazolin-4(3H)-one, Phosphorus oxychloride (POCl₃), N,N-Diisopropylethylamine (DIPEA).

-

Procedure:

-

A mixture of 6-Chloroquinazolin-4(3H)-one (1.0 eq) and POCl₃ (5.0 eq) is heated at reflux for 4 hours.

-

A catalytic amount of DIPEA can be added to facilitate the reaction.

-

After cooling, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is quenched by pouring it onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed with water, and dried to yield 4,6-Dichloroquinazoline.

-

| Reagent | Molar Eq. | Purity |

| 6-Chloroquinazolin-4(3H)-one | 1.0 | >98% |

| Phosphorus oxychloride | 5.0 | >99% |

| DIPEA | cat. | >99% |

| Expected Yield | >80% |

Causality Behind Experimental Choices: POCl₃ is a standard reagent for the conversion of lactams and amides to the corresponding chloro-imines or chloro-heterocycles. DIPEA acts as a non-nucleophilic base to neutralize any HCl generated during the reaction.

The final key step involves a Suzuki-Miyaura cross-coupling reaction to introduce a desired aryl or heteroaryl group at the 4-position of the quinazoline ring. This is a critical step for tuning the selectivity and potency of the kinase inhibitor.

Protocol 5: Synthesis of a 6-Chloro-4-(aryl)quinazoline

-

Materials: 4,6-Dichloroquinazoline, Arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), 1,4-Dioxane, Water.

-

Procedure:

-

To a degassed mixture of 1,4-dioxane and water, add 4,6-Dichloroquinazoline (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Add Pd(PPh₃)₄ (0.05 eq) to the mixture.

-

Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

| Reagent | Molar Eq. | Purity |

| 4,6-Dichloroquinazoline | 1.0 | >98% |

| Arylboronic acid | 1.2 | >97% |

| Pd(PPh₃)₄ | 0.05 | >98% |

| Potassium carbonate | 2.0 | >99% |

| 1,4-Dioxane/Water | - | Anhydrous/Deionized |

| Expected Yield | 60-90% |

Causality Behind Experimental Choices: The Suzuki-Miyaura coupling is a robust and highly versatile C-C bond-forming reaction.[1] Pd(PPh₃)₄ is a commonly used and effective catalyst for this transformation. The base (K₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center. The choice of an aqueous dioxane system is common for Suzuki couplings, providing good solubility for both the organic and inorganic reagents.

Conclusion and Future Perspectives

4-Chloro-3-(hydroxymethyl)benzonitrile has been demonstrated to be a valuable and versatile starting material for the synthesis of complex bioactive molecules, particularly those containing a quinazoline core. The orthogonal reactivity of its functional groups allows for a logical and efficient synthetic strategy. The protocols detailed in this application note provide a practical guide for researchers to utilize this building block in their drug discovery programs. The final 6-chloro-4-(aryl)quinazoline scaffold can be further elaborated, for instance, by nucleophilic aromatic substitution at the C6-chloro position, to generate a diverse library of potential kinase inhibitors for biological screening. The continued exploration of the reactivity of 4-Chloro-3-(hydroxymethyl)benzonitrile is expected to unveil new synthetic routes to other classes of bioactive compounds, further solidifying its importance in medicinal chemistry.

References

-

Organic Chemistry Portal. Synthesis of quinazolines.[Link]

-

Organic Chemistry Portal. Suzuki Coupling.[Link]

-

PubChem. 4-Chloro-3-formylbenzonitrile.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-3-(hydroxymethyl)benzonitrile

CAS: 106394-22-5 Formula: C₈H₆ClNO Role: Key intermediate for benzoxaborole antifungals (e.g., Tavaborole).[1][2][3][4]

Welcome to the Purification Support Hub

As a Senior Application Scientist, I understand that isolating 4-Chloro-3-(hydroxymethyl)benzonitrile is often the bottleneck in scaling up benzoxaborole synthesis. This compound acts as the "hinge" for boron-cyclization; therefore, even trace impurities (specifically the aldehyde precursor or regioisomers) can poison downstream palladium catalysts or inhibit ring closure.[1][3][4]

This guide moves beyond basic recipes to address the mechanistic failures in purification—specifically why "oiling out" occurs and how to separate the stubborn aldehyde impurity.

Part 1: The Decision Matrix (Workflow Strategy)

Before selecting a method, assess your crude profile.[1][3] This compound behaves differently depending on the dominant impurity.[1][3]

Figure 1: Purification Decision Tree. Note that chemical reduction (NaBH4 polish) is often more efficient than chromatography for removing the aldehyde precursor.[1][2][4]

Part 2: Crystallization Troubleshooting (The "Oiling Out" Issue)

The most frequent support ticket we receive regarding CAS 106394-22-5 is: "My product separates as an oil upon cooling, not a crystal."

The Cause: This benzyl alcohol derivative has a relatively low melting point and high affinity for polar solvents.[1][3] If the cooling ramp is too fast, or the anti-solvent ratio is too high, it hits the "oiling out" boundary (liquid-liquid phase separation) before the solubility curve.[1][3][4]

Protocol A: The Equilibrium-Controlled Crystallization

Best for: Removing non-polar dimers and color bodies.[1][2][3][4]

| Parameter | Specification | Scientific Rationale |

| Solvent System | Toluene (Pure) or EtOAc:Heptane (1:4) | Toluene offers the best temperature-solubility coefficient for this specific nitrile.[1][2][3][4] |

| Dissolution Temp | 65°C - 70°C | Do not boil (approx. 110°C for Toluene) as this promotes thermal oxidation to the aldehyde.[1][2][3][4] |

| Cooling Rate | 10°C per hour | Slow cooling prevents the formation of the metastable oil phase.[1][3] |

| Seeding | Required at 45°C | Seeding is critical.[1][2][3] If you lack seeds, scratch the glass wall vigorously at 40°C. |

Troubleshooting "Oiling Out":

-

Reheat the mixture until the oil redissolves.

-

Add 5-10% more polar solvent (e.g., if using EtOAc/Heptane, add EtOAc).[1][3]

-

Seed immediately once the temperature drops 5°C below the clear point.[1][3]

-

Agitate vigorously. The oil phase must be mechanically disrupted to induce nucleation.[1][3]

Part 3: Chromatographic Separation (The "Aldehyde" Problem)

If your crude contains significant 4-chloro-3-formylbenzonitrile (the precursor), crystallization often co-precipitates it because the molecular footprints are nearly identical.[1][2][3][4]

The Challenge: The hydroxyl group (-CH₂OH) and the aldehyde (-CHO) have similar Rf values on silica in standard non-polar systems.[1][2][3][4]

Protocol B: The Gradient Polish

Best for: Purity < 85% or removal of regioisomers.[1][2][4]

-

Loading: 1:50 (Sample:Silica). High loading causes peak overlap.[1][3]

-

Mobile Phase Strategy:

-

Do not use Isocratic.

-

Start: 5% EtOAc in Hexanes (Elutes non-polar impurities/starting material).

-

Ramp: Gradient to 30% EtOAc in Hexanes over 20 CV (Column Volumes).

-

Elution Order:

-

Expert Tip: If the aldehyde and alcohol peaks are merging, add 1% Methanol to the mobile phase.[1] The methanol interacts more strongly with the hydroxyl group of your product (hydrogen bonding), slightly retarding its retention time relative to the aldehyde, improving resolution.[1][3]

Part 4: Chemical Workup (The "Hidden" Purification)

Sometimes, the best purification is a chemical wash before the column.[1][3]

Scenario: You have 5-10% unreacted aldehyde in the crude.[1][2][3][4] Solution: Do not try to crystallize it out.

-

Add 0.5 equivalents of NaBH₄ at 0°C.

-

Stir for 30 mins.

-

Result: This converts the impurity (aldehyde) into the product (alcohol).[1][3]

-

Why this works: You are chemically funneling the impurity into the product stream, increasing yield rather than discarding material.[1][3]

Part 5: Frequently Asked Questions (FAQ)

Q1: My product turned yellow after drying in the oven. What happened? A: You likely oxidized the benzyl alcohol back to the benzaldehyde or formed a quinone-methide species.[1][2][3][4]

-

Fix: Dry under vacuum at <45°C . Avoid air-drying ovens.[1][2][3][4] Store under nitrogen. The benzylic position is activated and sensitive to oxidative stress.[1][3]

Q2: I see a "ghost peak" at RRT 0.9 in HPLC. It’s not the aldehyde. A: Check for the Regioisomer (3-chloro-4-(hydroxymethyl)benzonitrile) .[1][2][3][4]

-

Origin: If the starting material was made via radical bromination of a chlorotolunitrile, the radical can isomerize.[1][3]

-

Removal: This is very difficult to separate by crystallization.[1][3] You must use the Chromatographic Protocol (Protocol B)[1][2][4] with a shallow gradient.[1][3]

Q3: Is this compound toxic? A: Yes. It contains a nitrile group and is a benzyl chloride analog precursor.[1][2][3]

-

Safety: Treat as a potential cyanide source under metabolic conditions.[1][3] It is also a potential skin sensitizer.[1][3] Use double-gloving and work in a fume hood.[1][2][3][4]

References

-